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Compound of Interest

Compound Name:
5-bromo-1H-indazole-3-

carbaldehyde

Cat. No.: B2656337 Get Quote

5-bromo-1H-indazole-3-carbaldehyde is a heterocyclic compound of significant interest in

medicinal chemistry and drug development. The indazole scaffold is a prominent

pharmacophore, and functionalized derivatives like this one serve as versatile building blocks

for synthesizing a wide range of biologically active molecules. Accurate structural elucidation is

the bedrock of chemical synthesis and drug design, making proficiency in analytical techniques

like Nuclear Magnetic Resonance (NMR) spectroscopy indispensable.

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 5-bromo-1H-
indazole-3-carbaldehyde. As a senior application scientist, this document moves beyond a

mere recitation of data, delving into the causal relationships behind the observed chemical

shifts and coupling constants. We will compare its spectral features with those of related

indazole derivatives to provide a deeper understanding of substituent effects and offer a robust,

self-validating experimental protocol for researchers.

¹H NMR Spectral Analysis: A Proton-by-Proton
Examination
The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule.

For 5-bromo-1H-indazole-3-carbaldehyde, the spectrum is characterized by distinct signals

for the aldehyde, the N-H, and the aromatic protons on the bicyclic ring system. The analysis

presented here is based on data acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a

common solvent for this class of compounds.[1][2]
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Key Signal Assignments and Interpretation
The structural arrangement of protons in 5-bromo-1H-indazole-3-carbaldehyde leads to a

predictable yet informative NMR spectrum.

Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

N-H ~14.37 Broad Singlet (br s) -

CHO ~10.18 Singlet (s) -

H-4 ~8.27 Doublet (d) J = 1.5 Hz

H-7 ~7.71 Doublet (d) J = 8.8 Hz

H-6 ~7.63
Doublet of Doublets

(dd)
J = 8.8, 1.5 Hz

N-H Proton (δ ~14.37): The proton attached to the nitrogen of the pyrazole ring is highly

deshielded due to the aromatic nature of the indazole system and its acidic character. It

typically appears as a very broad singlet far downfield, and its chemical shift can be

concentration-dependent.[1]

Aldehyde Proton (δ ~10.18): The proton of the carbaldehyde group is directly attached to a

carbonyl carbon, resulting in strong deshielding. It appears as a sharp singlet as it has no

adjacent protons to couple with.[1]

Aromatic Protons (δ 7.63 - 8.27):

H-7 (δ ~7.71): This proton is ortho to the N-H group and shows a doublet splitting pattern

due to coupling with H-6. The coupling constant of J = 8.8 Hz is characteristic of ortho-

coupling in a benzene ring system.[1]

H-6 (δ ~7.63): This proton experiences coupling from two different neighbors. It is split into

a doublet by the ortho-proton H-7 (J = 8.8 Hz) and further split into a doublet by the meta-

proton H-4 (J = 1.5 Hz), resulting in a doublet of doublets.[1]
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H-4 (δ ~8.27): This proton is positioned between the bromine atom and the pyrazole ring

fusion. It is the most deshielded of the aromatic protons and appears as a doublet due to

the small meta-coupling with H-6 (J = 1.5 Hz).[1]

The internal consistency of the coupling constants (the J value of 8.8 Hz appearing in both H-7

and H-6 signals, and the J value of 1.5 Hz in both H-6 and H-4 signals) provides a self-

validating confirmation of these assignments.

Caption: ¹H-¹H coupling relationships in 5-bromo-1H-indazole-3-carbaldehyde.

¹³C NMR Spectral Analysis: Unveiling the Carbon
Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the

carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these

spectra are typically acquired without proton coupling to simplify the signals to singlets, with

their chemical shifts being the primary source of information.

Key Signal Assignments and Interpretation
The spectrum shows eight distinct carbon signals, corresponding to the eight unique carbon

atoms in the molecule.[2][3]

Carbon Assignment Chemical Shift (δ) ppm

C=O (Aldehyde) 187.5

C-3 144.5

C-7a 141.3

C-4 131.3

C-6 124.3

C-3a 123.1

C-5 (C-Br) 117.6

C-7 113.8
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Carbonyl Carbon (δ 187.5): The aldehyde's carbonyl carbon is the most deshielded,

appearing significantly downfield as is characteristic for this functional group.[2][3]

Aromatic and Heterocyclic Carbons (δ 113.8 - 144.5):

The chemical shifts are influenced by the electronegativity of the attached atoms and their

position within the aromatic system.

C-5 (δ 117.6): The carbon directly bonded to the electronegative bromine atom (the "ipso"

carbon) is observed at this position. Its shift is influenced by the heavy atom effect of

bromine.[2][3]

C-7 (δ 113.8): This is the most upfield of the aromatic carbons, likely due to its position

relative to the nitrogen atoms and lack of direct attachment to electron-withdrawing

groups.[2][3]

The quaternary carbons (C-3, C-7a, C-3a, C-5) can be distinguished from the protonated

carbons (C-4, C-6, C-7) using techniques like DEPT (Distortionless Enhancement by

Polarization Transfer), which is a standard procedure in structural elucidation.

Comparative Analysis: The Electronic Influence of
Halogen Substituents
To truly understand the spectral data, it is instructive to compare it with related molecules.

Here, we compare 5-bromo-1H-indazole-3-carbaldehyde with its parent compound, 1H-

indazole-3-carbaldehyde, and the 5-fluoro derivative. This comparison highlights the electronic

effects of the substituent at the 5-position.

Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)
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Compound Nucleus H-4/C-4 (δ) H-6/C-6 (δ) H-7/C-7 (δ)

1H-indazole-3-

carbaldehyde
¹H / ¹³C 8.14 / 123.8 7.49 / 120.7 7.70 / 111.2

5-bromo-1H-

indazole-3-

carbaldehyde

¹H / ¹³C 8.27 / 131.3 7.63 / 124.3 7.71 / 113.8

5-fluoro-1H-

indazole-3-

carbaldehyde

¹H / ¹³C
7.84 / 117.6 (d,

²J=27 Hz)

7.34 / 105.9 (d,

²J=25 Hz)

7.74 / 113.5 (d,

³J=9.7 Hz)

Data for fluoro derivative acquired in acetone-d₆.[2][3]

Analysis of Substituent Effects:

Bromine (Inductive vs. Resonance): Bromine is an electron-withdrawing group via induction

but an electron-donating group via resonance. In the ¹H NMR, the deshielding effect on the

adjacent H-4 and H-6 protons compared to the parent compound suggests that the inductive

effect is significant. This is mirrored in the downfield shifts of the corresponding C-4 and C-6

carbons.

Fluorine (Strong Inductive Effect): Fluorine is much more electronegative than bromine. Its

strong electron-withdrawing inductive effect and weaker resonance donation lead to more

complex changes. Notably, the C-F coupling is observed in the ¹³C NMR spectrum, providing

an unambiguous marker for the fluorine-substituted ring positions. The comparison clearly

demonstrates how changing the substituent at the C-5 position systematically alters the

electronic environment throughout the molecule, which is directly reflected in the NMR

chemical shifts.

Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is

essential. The following steps represent a robust methodology for the analysis of 5-bromo-1H-
indazole-3-carbaldehyde.
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Step-by-Step Methodology
Sample Preparation:

Accurately weigh approximately 5-10 mg of the 5-bromo-1H-indazole-3-carbaldehyde
sample.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, 99.9% D) in a

clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Spectrometer Setup:

Use a spectrometer with a proton frequency of at least 300 MHz for adequate signal

dispersion.[2][3]

Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.

Perform standard shimming procedures to optimize the magnetic field homogeneity and

obtain sharp, symmetrical peaks.

Lock the spectrometer onto the deuterium signal of the solvent.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical Parameters:

Pulse Angle: 30-45 degrees

Acquisition Time: ~2-3 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 8-16 (adjust based on sample concentration)
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The total experiment time is typically a few minutes.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical Parameters:

Pulse Angle: 30-45 degrees

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

This experiment may take from 30 minutes to several hours depending on the

concentration.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

Perform baseline correction to obtain a flat baseline.

Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced to

δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[3][4]

Integrate the ¹H signals to determine the relative ratios of the protons.
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Sample Preparation

Data Acquisition

Data Processing

Weigh Sample (5-10 mg)

Dissolve in 0.6 mL
Deuterated Solvent

Transfer to NMR Tube

Insert Sample & Equilibrate

Lock on Deuterium Signal

Shim for Field Homogeneity

Acquire 1H & 13C Spectra

Fourier Transform (FID -> Spectrum)

Phase Correction

Baseline Correction

Reference to Solvent Peak

Integrate & Analyze

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
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Conclusion
The comprehensive ¹H and ¹³C NMR analysis of 5-bromo-1H-indazole-3-carbaldehyde
provides an unambiguous structural confirmation of the compound. The chemical shifts,

multiplicities, and coupling constants are all consistent with the proposed structure and are

readily explained by fundamental principles of NMR spectroscopy. By comparing the spectral

data with related analogues, the electronic influence of the bromine substituent is clearly

demonstrated. The detailed experimental protocol provided herein offers a reliable framework

for researchers to obtain high-quality data, ensuring the scientific integrity required in research

and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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